3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19ClFNO3S and its molecular weight is 371.85. The purity is usually 95%.
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Scientific Research Applications
Cognitive Enhancing Properties
SB-399885, a compound structurally related to 3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This compound has shown to reverse scopolamine-induced deficits in a rat novel object recognition paradigm and fully reverse age-dependent deficits in water maze spatial learning in aged rats. Its cognitive-enhancing effects are likely mediated by enhancements of cholinergic function, indicating potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (W. Hirst et al., 2006).
Carbonic Anhydrase Inhibition
Studies on 4-(2-substituted hydrazinyl)benzenesulfonamides, synthesized through microwave irradiation, revealed potent inhibitory effects against human carbonic anhydrase I and II. These compounds, including variations with the 4-fluoroacetophenone moiety, show promise in treating conditions where inhibition of carbonic anhydrase is beneficial, demonstrating their potential in therapeutic applications (H. Gul et al., 2016).
Anti-tumor and Carbonic Anhydrase Inhibitory Activities
New 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized and showed interesting cytotoxic activities, crucial for further anti-tumor activity studies. Some of these sulfonamides strongly inhibited human cytosolic isoforms hCA I and II, indicating their potential in cancer therapy (H. Gul et al., 2016).
Cyclooxygenase-2 Inhibition
Research into 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety has yielded compounds with selectivity and potency for COX-2 inhibition. This work has identified new lead structures for the development of injectable COX-2 specific inhibitors, highlighting their potential in treating inflammation and related disorders (M. Pal et al., 2003).
Electrophilic Fluorination
N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been introduced as a novel electrophilic fluorinating reagent. This compound enhances the enantioselectivity of products in fluorination reactions, demonstrating its utility in synthetic chemistry for introducing fluorine atoms into molecules (H. Yasui et al., 2011).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s target, it’s challenging to describe its mode of action. Based on its chemical structure, it’s plausible that the compound could interact with its targets through a variety of mechanisms, such as hydrogen bonding, hydrophobic interactions, or ionic interactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how “3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide” interacts with its target and exerts its effects .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO3S/c1-3-17(23-2,13-7-5-4-6-8-13)12-20-24(21,22)14-9-10-16(19)15(18)11-14/h4-11,20H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVOPUCMTFWCQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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